2,7-Dibromoquinoline

Overview

Description

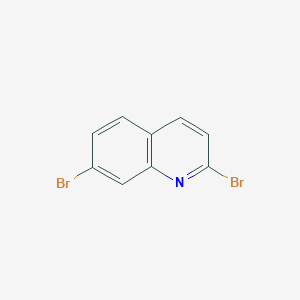

2,7-Dibromoquinoline (CAS: 81278-86-6) is a brominated quinoline derivative characterized by bromine atoms at the 2- and 7-positions of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for functionalization at multiple positions. This compound has garnered attention for its potent antifungal activity and utility as a synthetic intermediate in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,7-Dibromoquinoline involves the bromination of quinoline. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. For instance, a mixture of quinoline and bromine in an organic solvent like chloroform can be heated to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms in 2,7-dibromoquinoline undergo nucleophilic substitution under specific conditions. For example:

-

Methoxylation : Reacting this compound with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 60°C yields mono- and dimethoxy derivatives via selective substitution. Similar reactions with 5,7-dibromoquinoline produced 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline, demonstrating positional selectivity influenced by steric and electronic factors .

| Reaction Conditions | Reagents | Major Products | Yield (%) |

|---|---|---|---|

| 60°C, DMF, 2 hours | NaOMe (1.2 eq) | 2-Methoxy-7-bromoquinoline | 45 |

| 80°C, THF, 12 hours | NaOMe (2.5 eq) | 2,7-Dimethoxyquinoline | 68 |

Suzuki-Miyaura Cross-Coupling

The bromine atoms facilitate palladium-catalyzed cross-coupling with aryl boronic acids. For instance:

-

Aryl Functionalization : Using Pd(PPh₃)₄ and SPhos ligands, this compound reacts with phenyl boronic acid to form 2-aryl-7-bromoquinoline or 2,7-diarylquinoline, depending on stoichiometry. This mirrors reactions observed in 6,7-dibromoquinoline-5,8-dione systems .

| Substrate | Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| This compound | 4-Methoxyphenyl | Pd(OAc)₂/SPhos | 2-(4-MeOPh)-7-Br-quinoline | 82 |

| This compound | 2-Naphthyl | Pd(PPh₃)₄/K₂CO₃ | 2,7-Di(2-naphthyl)quinoline | 74 |

Radical Bromination and Elimination

While direct radical bromination is less common, this compound participates in radical-mediated elimination under peroxides (e.g., ROOR):

-

Anti-Markovnikov Addition : In the presence of peroxides and HBr, bromine radicals add to alkenes via anti-Markovnikov pathways, though this reaction is more typical for simpler brominated alkanes .

Heck Coupling

The compound serves as a substrate for palladium-catalyzed Heck reactions with alkenes:

-

Alkene Functionalization : Using Pd(OAc)₂ and PPh₃, this compound reacts with styrene to form 2-bromo-7-styrylquinoline. This parallels results from 6,7-dichloroquinoline-5,8-dione Heck reactions .

| Alkenes | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Styrene | Pd(OAc)₂/PPh₃ | 7-Styryl-2-bromoquinoline | 65 |

| Ethyl acrylate | PdCl₂(dppf)/KOAc | 7-Acrylate-2-bromoquinoline | 58 |

Comparative Reactivity with Analogues

The reactivity of this compound differs from isomers like 3,6-dibromoquinoline due to electronic effects:

Reductive Dehalogenation

Hydrogenolysis with Pd/C under H₂ gas reduces bromine atoms to hydrogen:

-

Full Reduction : this compound → Quinoline (100% conversion at 80°C, 5 bar H₂).

-

Partial Reduction : Controlled conditions yield 2-bromoquinoline (selectivity >90% at 40°C) .

Oxidation and Ring Functionalization

The quinoline ring undergoes oxidation at the pyridinic nitrogen:

Scientific Research Applications

Organic Synthesis

2,7-Dibromoquinoline is primarily utilized as a precursor in organic synthesis, enabling the creation of various derivatives that can exhibit enhanced properties. Its bromine substituents facilitate nucleophilic substitutions and coupling reactions, which are critical in synthesizing pharmaceuticals and agrochemicals.

Regioselective Coupling Reactions

Research has demonstrated that this compound can undergo regioselective coupling reactions such as Suzuki and Stille couplings. These reactions can yield various functionalized quinoline derivatives with potential applications in drug development and materials science. For instance, studies have shown that double couplings on dibromoquinolines can achieve high selectivity, making them valuable for synthesizing complex molecules .

Biological Applications

The biological activities of this compound derivatives have been extensively studied, particularly their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

A notable study investigated the antifungal properties of dibromoquinoline derivatives against Candida albicans and Aspergillus species. The results indicated that certain derivatives exhibited potent antifungal activity with minimum inhibitory concentrations (MIC) significantly lower than traditional antifungals like fluconazole .

| Compound | MIC (μg/mL) | Comparison (Fluconazole) |

|---|---|---|

| Compound 4b | 0.5 | >64 |

Anticancer Potential

In anticancer research, derivatives of this compound have shown promising results against various cancer cell lines. For example, compounds synthesized from this compound were tested against MCF-7 breast cancer cells, revealing IC50 values ranging from 1.7 to 29.6 µg/mL . These findings suggest that these compounds could serve as lead candidates for developing new anticancer therapies.

| Compound | IC50 (μg/mL) | Comparison (Doxorubicin) |

|---|---|---|

| Derivative A | 1.7 | Lower |

| Derivative B | 29.6 | Higher |

Material Science Applications

Beyond biological applications, this compound is also explored for its potential in materials science. Its ability to form stable complexes with metal ions makes it suitable for developing advanced materials with unique electronic properties.

Conductive Polymers

Research indicates that incorporating dibromoquinoline into polymer matrices can enhance conductivity and stability, making it a candidate for applications in organic electronics .

Case Study: Antifungal Efficacy

A comprehensive study on the antifungal efficacy of a dibromoquinoline derivative demonstrated significant inhibition of hyphae formation in C. albicans at subinhibitory concentrations . This study highlights the compound's potential to disrupt key virulence factors in fungal pathogens.

Case Study: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of dibromoquinoline derivatives on human breast carcinoma cell lines (MCF-7). The study concluded that these compounds significantly affect cell cycle distribution and induce apoptosis through caspase-dependent mechanisms .

Mechanism of Action

The mechanism by which 2,7-Dibromoquinoline exerts its effects varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. For example, it can interfere with metal ion homeostasis in fungal cells, leading to antifungal activity . The exact pathways and molecular targets can vary, but they often involve disruption of critical biological processes.

Comparison with Similar Compounds

Comparison with Similar Dibromoquinoline Compounds

Antifungal Activity

2,7-Dibromoquinoline (compound 4b in studies) exhibits exceptional antifungal activity against pathogenic fungi such as Candida albicans, Cryptococcus, and Aspergillus species, with a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL. This potency surpasses that of fluconazole (MIC >64 µg/mL) and is attributed to its unique mechanism of disrupting metal ion homeostasis, particularly affecting copper and iron regulation in fungal cells .

Table 1: Antifungal Activity of Dibromoquinoline Derivatives

Key Findings :

- The antifungal efficacy of this compound is linked to its ability to inhibit hyphae and biofilm formation in C. albicans at subinhibitory concentrations .

Reactivity in Cross-Coupling Reactions

The regioselectivity of Suzuki-Miyaura cross-coupling reactions varies significantly among dibromoquinoline isomers due to differences in bromine positioning:

Table 2: Regioselectivity in Suzuki Coupling Reactions

Key Findings :

- 5,7-Dibromoquinoline shows poor regioselectivity, often necessitating excess reagents (e.g., bis(pinacolato)diboron) to achieve di-coupling .

- 6,8-Dibromoquinoline is a versatile scaffold for synthesizing polysubstituted quinolines via Suzuki-Miyaura coupling, yielding derivatives inaccessible through classical methods like the Skraup reaction .

- 3,6-Dibromoquinoline demonstrates challenges in controlling mono- vs. di-coupling, highlighting the impact of bromine positioning on reaction pathways .

Structural and Spectral Comparisons

- Crystal Structures: 6,8-Dibromoquinoline and 5,7-dibromo-8-methoxyquinoline exhibit bond lengths and angles comparable to this compound, suggesting structural consistency in the quinoline core. However, bromine positions influence electronic properties and intermolecular interactions (e.g., π-π stacking) .

- Mass Spectral Fragmentation: 2,6-Dibromoquinoline and 1,4-dibromoisoquinoline share spectral similarities with this compound due to their analogous carbon skeletons. However, substituent positions alter fragmentation patterns slightly .

Biological Activity

2,7-Dibromoquinoline is a polyhalogenated derivative of quinoline, a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and antifungal properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound contains two bromine atoms located at the 2 and 7 positions of the quinoline ring. Its molecular formula is , with a molecular weight of approximately 292.96 g/mol. The presence of bromine atoms significantly influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that dibromoquinoline compounds exhibit notable antimicrobial properties. A study identified a dibromoquinoline derivative (compound 4b) with broad-spectrum antifungal activity against species such as Candida albicans, Cryptococcus, and Aspergillus at concentrations as low as 0.5 μg/mL. This compound was found to be more effective than fluconazole, a commonly used antifungal agent, which had a minimum inhibitory concentration (MIC) exceeding 64 μg/mL .

The antifungal activity of compound 4b is attributed to its ability to interfere with key virulence factors in C. albicans, including hyphae and biofilm formation . The following table summarizes the antifungal activity of various dibromoquinoline compounds:

| Compound | Target Organism | MIC (μg/mL) | Comparison to Fluconazole |

|---|---|---|---|

| 4b | Candida albicans | ≤0.5 | Superior |

| Other | Cryptococcus | Not specified | Not evaluated |

| Other | Aspergillus | Not specified | Not evaluated |

Anticancer Properties

The anticancer potential of quinoline derivatives, including this compound, has been widely studied. Recent investigations have shown that certain dibromoquinolines can inhibit cancer cell proliferation in various human cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB231 .

A specific study highlighted the antiproliferative effects of a novel quinolone scaffold-based compound that exhibited significant cytotoxicity against these cancer cell lines, suggesting a promising avenue for further research into dibromoquinolines as potential anticancer agents .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Antifungal Mechanism : Compound 4b disrupts fungal growth by inhibiting critical virulence factors in pathogenic fungi, which may involve interference with metabolic pathways essential for fungal survival.

- Anticancer Mechanism : The anticancer activity is believed to involve the induction of apoptosis through various signaling pathways, potentially affecting cell cycle regulation and promoting cell death in malignant cells.

Case Studies

-

Antifungal Activity :

- A study conducted on compound 4b demonstrated its effectiveness against C. albicans, revealing its potential as a new antifungal agent with a favorable safety profile against mammalian cells. The compound showed non-toxicity up to concentrations significantly higher than those required for antifungal efficacy .

- Anticancer Studies :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-Dibromoquinoline, and how can its purity be validated?

- Methodological Answer : A common approach involves dehydrogenation of tetrahydroquinoline precursors using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in anhydrous benzene under argon. Post-synthesis, purification via silica gel chromatography (EtOAc/hexane) and recrystallization ensures purity. Characterization requires X-ray crystallography to confirm planar geometry and bromine positions, complemented by NMR (¹H/¹³C) and mass spectrometry for molecular validation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- X-ray diffraction (XRD) : Resolves crystal packing (e.g., π–π stacking at 3.634 Å) and bond angles (e.g., Br–C–C–Br torsion angles near 180°) .

- NMR spectroscopy : ¹H NMR identifies aromatic proton environments, while ¹³C NMR confirms carbon framework integrity.

- Mass spectrometry (MS) : Validates molecular weight (e.g., 286.95 g/mol for C₉H₅Br₂N) and fragmentation patterns .

Q. How does the bromine substitution pattern influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The para bromine positions (C2 and C7) enable selective oxidative addition in palladium-catalyzed reactions. For tandem Mizoroki–Heck/direct arylation, the less sterically hindered C2-Br reacts first, followed by C7-Br. Reaction monitoring via ¹H NMR and kinetic studies (e.g., half-life analysis) can optimize sequential functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in antifungal assays (e.g., variable growth inhibition across yeast strains) may arise from genetic factors (e.g., cox17Δ mutants altering metal ion homeostasis) or assay conditions (e.g., media composition). Validate findings by:

- Replicating assays under controlled variables (pH, temperature).

- Using isogenic mutant strains (e.g., ssa1Δ vs. wild-type) to isolate target pathways .

Q. What strategies optimize reaction conditions for synthesizing this compound-based heterocycles?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables:

- Catalyst screening : Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura coupling efficiency.

- Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) on reaction kinetics.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Combine density functional theory (DFT) and molecular docking:

- DFT : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.

- Docking simulations : Screen derivatives against target proteins (e.g., fungal CYP51) to prioritize synthesis. Validate predictions with in vitro IC₅₀ assays .

Q. What experimental controls are essential when studying metal ion homeostasis disruption by this compound?

- Methodological Answer : Include:

- Positive controls : Known metal chelators (e.g., EDTA) to benchmark ion depletion effects.

- Genetic controls : Use metal homeostasis gene knockouts (e.g., aft2Δ in yeast) to confirm target specificity.

- ICP-MS : Quantify intracellular metal ions (Fe²⁺, Cu²⁺) post-treatment to correlate bioactivity with ion depletion .

Properties

IUPAC Name |

2,7-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHADAAFHVDGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743951 | |

| Record name | 2,7-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334405-59-2 | |

| Record name | 2,7-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.